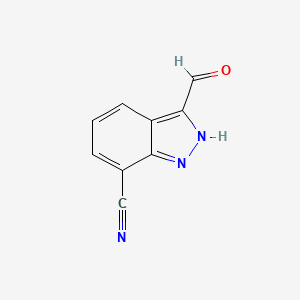

3-formyl-1H-indazole-7-carbonitrile

Description

3-Formyl-1H-indazole-7-carbonitrile is a heterocyclic organic compound featuring an indazole core substituted with a formyl (-CHO) group at the 3-position and a nitrile (-CN) group at the 7-position. Its molecular formula is C₁₀H₆N₂O, with a molecular weight of 170.17 g/mol . The compound’s structural features, including its planar aromatic system and electron-withdrawing substituents, make it a versatile intermediate in medicinal chemistry and materials science. Key analytical data, such as collision cross-section (CCS) values for various adducts (e.g., [M+H]+: 136.7 Ų, [M+Na]+: 149.9 Ų), highlight its physicochemical behavior in mass spectrometry . Analytical characterization methods like NMR, HPLC, and LC-MS are commonly employed for quality control .

Properties

Molecular Formula |

C9H5N3O |

|---|---|

Molecular Weight |

171.16 g/mol |

IUPAC Name |

3-formyl-2H-indazole-7-carbonitrile |

InChI |

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(5-13)11-12-9(6)7/h1-3,5H,(H,11,12) |

InChI Key |

OXAINJBZSSRGMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C#N)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Indazole Derivatives

The indazole core, central to 3-formyl-1H-indazole-7-carbonitrile, is commonly synthesized via several well-established methods:

Fischer Indole Synthesis : This classical approach involves the acid-catalyzed reaction of phenylhydrazine with aldehydes or ketones to form the indazole nucleus. It is versatile for introducing various substituents on the indazole ring system.

Intramolecular Palladium-Catalyzed C-H Amination : Recent advances include ligand-free palladium-catalyzed intramolecular C-H amination of aminohydrazones, enabling efficient construction of 1H-indazole frameworks with high regioselectivity.

Iodine-Promoted Cyclization : Treatment of aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate facilitates direct aryl C-H amination to yield 1H-indazoles.

These methods provide a foundation for synthesizing substituted indazoles, including the target compound.

Specific Synthetic Routes to 3-Formyl-1H-indazole-7-carbonitrile

While direct literature on 3-formyl-1H-indazole-7-carbonitrile is limited, related synthetic approaches for 3-formyl-substituted indazoles and 7-substituted carbonitrile derivatives inform its preparation:

Stepwise Functionalization Approach : Starting from a suitably substituted indazole core (e.g., 1H-indazole-7-carbonitrile), selective formylation at position 3 can be achieved using formylating agents such as formic acid, formamide, or via Vilsmeier-Haack reaction conditions. This method is supported by analogous syntheses of 3-formyl-7-methyl-1H-indazole derivatives.

Palladium-Catalyzed Amination and Subsequent Formylation : Using palladium-catalyzed C-H amination to generate the indazole core followed by electrophilic formylation at position 3 offers a modern synthetic route with potential for high yields and selectivity.

Use of Hydrazone Intermediates : Hydrazone intermediates derived from aryl ketones or aldehydes can be cyclized under oxidative or catalytic conditions to form the indazole ring, which can then be functionalized to introduce the carbonitrile group at position 7 and the formyl group at position 3.

Representative Synthetic Procedure Example

A typical synthesis might proceed as follows:

Synthesis of 1H-indazole-7-carbonitrile : Starting from 2-cyanobenzaldehyde, condensation with hydrazine hydrate forms the hydrazone intermediate, which cyclizes under acidic or catalytic conditions to yield 1H-indazole-7-carbonitrile.

Formylation at Position 3 : The 1H-indazole-7-carbonitrile is treated with a formylating agent such as the Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group at position 3, yielding 3-formyl-1H-indazole-7-carbonitrile.

Purification : The product is purified by recrystallization or chromatography to obtain the compound with high purity.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of hydrazone | 2-Cyanobenzaldehyde + hydrazine hydrate | Mild acidic or neutral conditions |

| Cyclization to indazole core | Acid catalyst or Pd-catalyst (ligand-free) | Temperature: 80–120 °C |

| Formylation at position 3 | Vilsmeier-Haack reagent (DMF + POCl3) | Anhydrous conditions, 0–25 °C |

| Purification | Recrystallization or column chromatography | Solvent: ethanol, ethyl acetate, or similar |

Analytical Characterization

The synthesized 3-formyl-1H-indazole-7-carbonitrile is characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy : $$ ^1H $$ NMR signals corresponding to the formyl proton (~10 ppm), aromatic protons of the indazole ring, and the cyano-substituted carbon environment.

Infrared (IR) Spectroscopy : Characteristic absorption bands for aldehyde C=O stretch (~1680–1720 cm$$^{-1}$$) and nitrile C≡N stretch (~2220–2260 cm$$^{-1}$$).

Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight of 3-formyl-1H-indazole-7-carbonitrile.

Elemental Analysis : Confirming the expected carbon, hydrogen, and nitrogen content within experimental error.

Comparative Data Table of Related Indazole Derivatives

Research Discoveries and Insights

Functional Group Influence : The presence of the formyl group at position 3 enhances the compound's reactivity, allowing further derivatization such as Schiff base formation, reductions to hydroxymethyl derivatives, or oxidation to carboxylic acids.

Biological Activity Correlation : Indazole derivatives with formyl and nitrile substituents exhibit promising biological activities including antimicrobial and anticancer effects, attributed to their ability to interact with enzymatic targets and modulate signaling pathways.

Synthetic Scalability : Modern palladium-catalyzed intramolecular amination methods and continuous flow synthesis approaches have improved the scalability and efficiency of indazole derivative production, suggesting feasibility for industrial applications.

Structure-Activity Relationship (SAR) : Electronic effects of substituents on the indazole ring significantly influence biological potency. Electron-withdrawing groups like cyano enhance metabolic stability and binding affinity in drug design.

Chemical Reactions Analysis

Types of Reactions

3-formyl-1H-indazole-7-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: 3-carboxy-1H-indazole-7-carbonitrile.

Reduction: 3-formyl-1H-indazole-7-amine.

Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

3-formyl-1H-indazole-7-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-formyl-1H-indazole-7-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and carbonitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

3-Amino-1H-indazole-7-carbonitrile (CAS 267413-32-1)

- Structural Difference: Replaces the formyl group (-CHO) with an amino (-NH₂) group at the 3-position.

- This compound is frequently used as a pharmacophore in kinase inhibitors .

- Synthetic Utility: Unlike 3-formyl derivatives, the amino group facilitates nucleophilic aromatic substitution reactions, enabling diversification at the indazole core .

3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride

- Structural Difference : Substitutes the formyl and nitrile groups with a phenyl (-C₆H₅) and carboxylic acid (-COOH) at the 3- and 7-positions, respectively.

- Impact : The phenyl group introduces steric bulk, reducing reactivity toward electrophiles, while the carboxylic acid enhances ionic interactions in biological systems. This derivative is pivotal in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent in its synthetic precursor .

1-Methyl-3-amino-7-(boronate)-1H-indazole-4-carbonitrile

- Structural Difference: Features a methyl group at the 1-position and a boronate ester at the 7-position, alongside the amino and nitrile groups.

- Impact : The boronate ester enables participation in Suzuki couplings, making this compound a key intermediate for constructing biaryl structures in drug discovery .

Physicochemical Properties

Polarity and Solubility

- The nitrile group in 3-formyl-1H-indazole-7-carbonitrile increases polarity compared to non-cyano analogs. However, the formyl group’s electron-withdrawing nature reduces basicity relative to amino-substituted indazoles .

- Solubility Trend: 3-Amino-1H-indazole-7-carbonitrile > 3-Formyl-1H-indazole-7-carbonitrile > 3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride (Amino groups enhance water solubility, while phenyl groups reduce it) .

Mass Spectrometry Behavior

- The CCS values of 3-formyl-1H-indazole-7-carbonitrile ([M+H]+: 136.7 Ų) are lower than those of bulkier analogs like 1-methyl derivatives, reflecting its compact gas-phase conformation .

Data Table: Key Comparative Properties

Research Implications

The distinct electronic and steric profiles of 3-formyl-1H-indazole-7-carbonitrile compared to its analogs underscore its unique role in multistep syntheses. While amino and boronate derivatives are prioritized for drug-like molecules, the formyl analog’s reactivity positions it as a critical intermediate for constructing complex heterocycles . Further studies on its biological activity and catalytic applications are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.